2,2,2-trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate;trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate; trifluoromethanesulfonate is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.
Mechanism of Action
Target of Action
The primary target of 2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium Triflate is the sulfate groups in various biochemical compounds . It is used as a reagent for the introduction of 2,2,2-trichloroethyl-protected sulfates .
Mode of Action
2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium Triflate interacts with its targets by introducing 2,2,2-trichloroethyl-protected sulfates into them . This interaction results in the modification of the target molecules, altering their chemical properties and functions .
Biochemical Pathways
Given its role in introducing 2,2,2-trichloroethyl-protected sulfates, it can be inferred that it may affect pathways involving sulfate group transfer or recognition .
Pharmacokinetics
Its solubility in acetone and methanol suggests that it may have good bioavailability when administered in suitable formulations .
Result of Action
The molecular and cellular effects of 2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium Triflate’s action are largely dependent on the specific targets it interacts with. By introducing 2,2,2-trichloroethyl-protected sulfates into these targets, it can significantly alter their function and behavior .
Action Environment
The action, efficacy, and stability of 2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium Triflate can be influenced by various environmental factors. For instance, its storage temperature can affect its stability . Additionally, the presence of other chemicals in the environment can potentially affect its action and efficacy.
Biochemical Analysis
Biochemical Properties
It is known to be an inhibitor of amyloidogenesis . It has been shown to reduce the production of carbohydrates and oligosaccharides . It blocks the synthesis of chondroitin sulfate and galactose, which are required for tumor growth .
Cellular Effects
Its ability to inhibit amyloidogenesis suggests that it may have significant effects on cellular processes related to protein folding and aggregation .
Molecular Mechanism
Its role as an inhibitor of amyloidogenesis suggests that it may interact with proteins involved in this process .
Preparation Methods
The synthesis of 2,2,2-trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate typically involves the following steps:
Formation of Methyl Trichloroacetate: This is achieved by reacting trichloroacetic acid with a methylating agent such as methanol or methyl bromide under basic conditions.
Reaction with Imidazole: The methyl trichloroacetate is then reacted with imidazole under basic conditions to form 1-methyl-2-trichloroacetyl imidazole.
Chemical Reactions Analysis
2,2,2-Trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trichloroethyl group.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2,2,2-Trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate can be compared with other imidazole derivatives such as:
1-Methyl-2-trichloroacetyl imidazole: Similar in structure but lacks the sulfonate group.
1,3-Dimethyl-1H-imidazol-3-ium-2-yl trihydroborate: Contains a different substituent group, leading to different chemical properties.
This compound’s unique combination of the trichloroethyl and sulfonate groups makes it distinct in its reactivity and applications.
Properties
IUPAC Name |
2,2,2-trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate;trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl3N2O3S.CHF3O3S/c1-11-3-2-10-5(11)15(12,13)14-4-6(7,8)9;2-1(3,4)8(5,6)7/h2-3H,4H2,1H3;(H,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJLTKKCQMCERO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1C=CN=C1S(=O)(=O)OCC(Cl)(Cl)Cl.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3F3N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.